molecular formula C19H27NO4 B8002887 2-(4-Hydroxy-phenyl)-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester CAS No. 1206970-20-8

2-(4-Hydroxy-phenyl)-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester

Cat. No.: B8002887
CAS No.: 1206970-20-8
M. Wt: 333.4 g/mol
InChI Key: DCQWZNDAHMRGIR-UHFFFAOYSA-N
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Description

This compound features a spiro[4.5]decane core with a 1-oxa (oxygen) and 7-aza (nitrogen) heteroatom arrangement. Such structural attributes make it relevant in medicinal chemistry, particularly as an intermediate for bioactive molecules.

Properties

IUPAC Name

tert-butyl 2-(4-hydroxyphenyl)-1-oxa-9-azaspiro[4.5]decane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-18(2,3)24-17(22)20-12-4-10-19(13-20)11-9-16(23-19)14-5-7-15(21)8-6-14/h5-8,16,21H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQWZNDAHMRGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCC(O2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201135981
Record name 1,1-Dimethylethyl 2-(4-hydroxyphenyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201135981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206970-20-8
Record name 1,1-Dimethylethyl 2-(4-hydroxyphenyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206970-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-(4-hydroxyphenyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201135981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(4-Hydroxy-phenyl)-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This compound belongs to a class of spirocyclic compounds that have garnered attention for their diverse biological effects, including antibacterial, anti-inflammatory, and potential neuroprotective properties.

Chemical Structure and Properties

The compound features a unique spirocyclic structure, which is characterized by the presence of a spiro carbon atom connecting two distinct cyclic systems. The presence of a hydroxyl group and a tert-butyl ester moiety contributes to its chemical reactivity and biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to the spiro[4.5]decane framework. For instance, compounds with similar structural motifs have demonstrated significant inhibitory effects against various Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMIC (μg/mL)
This compoundStaphylococcus aureus<0.25
This compoundEscherichia coli1–4

These findings suggest that this compound may possess broad-spectrum antibacterial activity, similar to other derivatives in its class .

Anti-inflammatory Properties

In addition to its antibacterial effects, the compound has been evaluated for anti-inflammatory activity. Preliminary in vitro assays indicate that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Neuroprotective Effects

Research into the neuroprotective potential of spirocyclic compounds has revealed promising results. Compounds with similar structures have shown efficacy in protecting neuronal cells from oxidative stress and apoptosis. This suggests that this compound may also exhibit neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Case Studies

  • Study on Antibacterial Efficacy : A recent study assessed the antibacterial activity of several spirocyclic compounds against multi-drug resistant strains of Staphylococcus aureus. The results indicated that derivatives similar to 2-(4-Hydroxy-phenyl)-1-oxa-7-aza-spiro[4.5]decane demonstrated MIC values significantly lower than traditional antibiotics, suggesting a novel mechanism of action .
  • Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in a marked decrease in inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent .
  • Neuroprotection Study : In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with the compound led to reduced cell death and preservation of neuronal function, supporting its potential use in neuroprotective therapies .

Scientific Research Applications

Pharmaceutical Development

The primary application of 2-(4-Hydroxy-phenyl)-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester lies in its potential as a pharmaceutical agent. Research indicates that compounds with similar spirocyclic structures exhibit various biological activities, including:

  • Antidepressant Effects : Studies have shown that spiro compounds can influence neurotransmitter systems, making them potential candidates for antidepressant medications .
  • Anticancer Activity : Some derivatives of spiro compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting their utility in oncology .

Synthesis Methodologies

The synthesis of this compound has been explored through various methodologies, including:

  • Gold and Palladium Catalysis : Recent studies highlight the use of gold and palladium relay catalytic tandem cyclization techniques to synthesize derivatives of 2-(4-Hydroxy-phenyl)-1-oxa-7-aza-spiro[4.5]decane. This approach allows for the efficient formation of complex structures from simpler precursors .

Biological Studies

Biological evaluations of the compound have been conducted to assess its pharmacological properties:

  • In Vitro Studies : Preliminary studies have assessed the compound's interaction with various biological targets, including receptors involved in mood regulation and cell proliferation pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of analogous spirocyclic esters:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Key Features/Applications Reference
3-Oxo-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester 3-oxo group at position 3 C₁₃H₂₁NO₄ 255.31 Commercial availability (>95% purity); used in peptide synthesis .
Benzyl 2-Oxo-1,7-Diazaspiro[4.5]Decane-7-Carboxylate Benzyl ester, 2-oxo, 1,7-diaza C₁₆H₂₀N₂O₃ 288.34 Dual nitrogen atoms enhance reactivity; potential kinase inhibition .
2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid tert-butyl ester No aromatic substituents C₁₃H₂₃NO₃ 241.33 Predicted boiling point: 333.5°C; simpler structure for stability studies .
(–)-231-A (7R,9S)-7-Methyl-9-nonyl-1,4-dioxa-8-aza-spiro[4.5]decane-8-carboxylate 1,4-dioxa, methyl/nonyl chains C₂₂H₄₁NO₄ 383.57 Stereoselective synthesis (75:25 c/t ratio); used in alkaloid studies .
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Benzothiazole, dimethylaminophenyl Varies Varies Fluorescent properties; applications in optoelectronics .

Physicochemical Properties

  • Lipophilicity : The tert-butyl ester in the target compound increases lipophilicity compared to benzyl or carboxylate analogs, enhancing membrane permeability.
  • Acidity: The 4-hydroxyphenyl group (pKa ~10) introduces acidity absent in 3-oxo or non-aromatic analogs (e.g., pKa -0.75 for ’s compound) .
  • Thermal Stability : Predicted boiling points (e.g., 333.5°C for ’s compound) suggest high thermal resilience, advantageous for high-temperature reactions .

Q & A

Basic: What synthetic methodologies are most effective for preparing this spirocyclic compound, and how can reaction conditions be optimized?

Answer:
The compound is synthesized via multicomponent reactions involving spirocyclic intermediates and aromatic amines. For example, analogous spiro compounds (e.g., 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane derivatives) are prepared by condensing 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl imines under reflux in anhydrous toluene . Key optimization parameters include:

  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to accelerate imine formation.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control : Maintaining 80–100°C prevents side reactions like decarboxylation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity .

Basic: How is the structural elucidation of this compound performed, and what analytical techniques are prioritized?

Answer:
Structural confirmation relies on a combination of spectroscopic and crystallographic methods:

  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., tert-butyl ester C=O stretch at ~1720 cm⁻¹, hydroxyl O-H stretch at ~3400 cm⁻¹) .
  • UV-Vis spectroscopy : Detects conjugation in the aryl ring (λmax ~270 nm) .
  • Elemental analysis : Validates C, H, N composition (e.g., deviation <0.3% from theoretical values).
  • Single-crystal X-ray diffraction : Resolves spirocyclic geometry and confirms the 1-oxa-7-aza configuration, as seen in analogous compounds like 3-(4-chlorophenyl)-7-methyl-4-(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-en-10-one .

Advanced: What mechanistic pathways explain the formation of byproducts during the synthesis of this compound?

Answer:
Byproducts arise from competing reaction pathways:

  • Ring-opening reactions : Hydrolysis of the oxa-aza spiro ring under acidic conditions generates linear amides (e.g., 1-(pyrrolidine-1-carbonyl)-cyclopentanecarboxylic acid derivatives) .
  • Imine isomerization : Steric hindrance in benzothiazol-2-yl imines leads to cis/trans isomerization, affecting regioselectivity.
  • Oxidative degradation : Tert-butyl esters are susceptible to radical-mediated oxidation, forming carboxylic acid derivatives. Mitigation involves inert atmospheres (N₂/Ar) and antioxidants like BHT .

Advanced: How does the compound’s stability vary under different storage conditions, and what decomposition products are observed?

Answer:
Stability studies indicate:

  • Thermal stability : Decomposition occurs above 150°C, releasing CO₂ (from tert-butyl ester) and forming 7-azaspiro[4.5]decane derivatives.
  • Photodegradation : UV exposure (254 nm) cleaves the spiro ring, yielding 4-hydroxyphenyl ketones.
  • Hydrolytic sensitivity : Aqueous buffers (pH <3 or >10) hydrolyze the ester to the carboxylic acid. Storage recommendations include desiccated, amber vials at –20°C .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Answer:
Safety protocols are based on GHS classifications:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation; H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335).
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

Answer:
Contradictions arise from dynamic effects (e.g., conformational flexibility, solvent interactions). Resolution strategies include:

  • Variable-temperature NMR : Identifies rotamers in the spiro ring (e.g., coalescence temperatures for axial/equatorial tert-butyl groups).
  • DFT calculations : B3LYP/6-31G(d) simulations predict NMR chemical shifts, accounting for solvent dielectric constants (e.g., chloroform vs. DMSO) .
  • 2D NMR (COSY, NOESY) : Correlates proton coupling to confirm spatial proximity of aromatic and spirocyclic protons .

Advanced: What role does this compound play in synthesizing bioactive analogs, and how can its scaffold be modified?

Answer:
The spirocyclic core serves as a rigid pharmacophore for drug discovery. Modifications include:

  • Side-chain functionalization : Introducing electron-withdrawing groups (e.g., –NO₂) at the 4-hydroxyphenyl position enhances binding to kinase targets.
  • Ring expansion : Replacing the 1-oxa group with a thia-aza moiety improves metabolic stability, as seen in 4-thia-1-azabicyclo[3.2.0]heptane derivatives .
  • Biological evaluation : In vitro assays (e.g., enzyme inhibition) require purity >98% (HPLC-UV, C18 column, acetonitrile/water mobile phase) .

Advanced: How can computational modeling predict the compound’s reactivity in novel reaction environments?

Answer:
Molecular dynamics (MD) simulations and QM/MM hybrid methods model reactivity:

  • Solvent effects : Polarizable continuum models (PCM) simulate solvation energies in THF vs. ethanol.
  • Transition state analysis : Identifies energy barriers for ring-opening reactions (e.g., activation energy ~25 kcal/mol for acid-catalyzed hydrolysis).
  • Docking studies : Predict interactions with catalytic antibodies or enzyme active sites .

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